molecular formula C19H16N4O3 B5602531 methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B5602531
M. Wt: 348.4 g/mol
InChI Key: DURFPPKOGFMMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrroloquinoxaline derivatives can be achieved through various methods. One approach involves the iron-catalyzed oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles, utilizing di-t-butyl peroxide in the presence of an iron catalyst to oxidize the benzylic carbon of methyl arene. This method provides a range of 4-aryl pyrrolo[1,2-α]quinoxalines under mild conditions, demonstrating the versatility and functional group tolerance of this synthetic route (Ahn et al., 2021). Another notable method involves the Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole, leading to the formation of pyrrolo[1,2-a]quinoxaline derivatives in good yields (Kobayashi et al., 1998).

Molecular Structure Analysis

The molecular structure of pyrroloquinoxaline derivatives has been extensively studied. Polymorphic modifications of related compounds have been discovered, indicating strong intermolecular interactions and differences in crystal packing, which could influence their chemical reactivity and physical properties (Shishkina et al., 2018).

Chemical Reactions and Properties

Pyrroloquinoxaline derivatives can undergo a variety of chemical reactions, including cyclization, amination, and halogenation, which are crucial for the synthesis of complex molecules. For instance, the Buchwald–Hartwig amination has been used to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, highlighting the chemical versatility of these compounds (Bonacorso et al., 2018).

Scientific Research Applications

Highly Stereoselective Metal-Free Hydrogenations

Research has shown the utility of methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in highly stereoselective metal-free hydrogenations. A study demonstrated the metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines using a combination of B(C6F5)3 and tris(4-methoxyphenyl)phosphine, yielding high cis selectivities for 4-aryl-substituted pyrrolo[1,2-a]quinoxalines, showcasing its importance in the synthesis of hexahydropyrrolo[1,2-a]quinoxalines with potential applications in medicinal chemistry (Liu et al., 2018).

Synthesis of Quinoxaline-2-Carboxylate 1,4-Dioxide Derivatives

Another study highlighted its role in the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluated for their in vitro antituberculosis activity. The presence of certain substituents on the quinoxaline nucleus significantly affected the in vitro activity, indicating its potential in developing new therapeutic agents against tuberculosis (Jaso et al., 2005).

Development of New Anticancer Agents

This compound serves as a precursor in the development of novel anticancer agents. A study focusing on cyclopropamitosenes, a class of bioreductive anticancer agents, described the synthesis of indolequinones starting from this compound, exploring its role in the development of potential cancer therapies (Cotterill et al., 1994).

Enzymatic Activation Studies

Research into the metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon demonstrated the importance of studying the enzyme-mediated transformations of compounds like this compound. Such studies are crucial for understanding the metabolic pathways and potential carcinogenic risks associated with various substances (Turesky et al., 1991).

Pharmacological Applications

While excluding direct drug use and dosage information, it's noteworthy that research has also explored the pharmacological properties of compounds structurally related to this compound. These studies contribute to a broader understanding of the potential therapeutic applications and pharmacological effects of such molecules (Cheon et al., 2001).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on their specific structure and the biological target they interact with . Some quinoxaline derivatives show antiviral, anticancer, and antileishmanial activities .

Future Directions

There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

properties

IUPAC Name

methyl 2-amino-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-25-12-9-7-11(8-10-12)23-17(20)15(19(24)26-2)16-18(23)22-14-6-4-3-5-13(14)21-16/h3-10H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURFPPKOGFMMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.